molecular formula C30H32N2O B14583628 4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 61470-07-3

4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14583628
CAS No.: 61470-07-3
M. Wt: 436.6 g/mol
InChI Key: DMKAIIPEFGITRO-UHFFFAOYSA-N
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Description

4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with a complex structure that includes benzyloxy and phenyl groups attached to a methylene bridge, which is further connected to two N,N-dimethylaniline moieties. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. For instance, in dye synthesis, it acts as a precursor that undergoes further chemical transformations to produce the desired dye molecules. In analytical applications, it reacts with target analytes to form detectable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

61470-07-3

Molecular Formula

C30H32N2O

Molecular Weight

436.6 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-phenyl-phenylmethoxymethyl]-N,N-dimethylaniline

InChI

InChI=1S/C30H32N2O/c1-31(2)28-19-15-26(16-20-28)30(25-13-9-6-10-14-25,33-23-24-11-7-5-8-12-24)27-17-21-29(22-18-27)32(3)4/h5-22H,23H2,1-4H3

InChI Key

DMKAIIPEFGITRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)OCC4=CC=CC=C4

Origin of Product

United States

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